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Abstract
AS1842856 is a potent and selective small-molecule inhibitor of the Forkhead box protein O1

(Foxo1), a key transcription factor in the insulin signaling pathway.[1][2] This document

provides a comprehensive technical overview of AS1842856, including its mechanism of

action, physicochemical properties, and its application in various in vitro and in vivo models.

Detailed experimental protocols and data are presented to facilitate its use in research and

drug development. Recent findings on its potential off-target effects are also discussed.

Introduction
Forkhead box protein O1 (Foxo1) is a critical transcription factor that integrates insulin signaling

with the regulation of metabolic homeostasis.[3] It plays a pivotal role in diverse cellular

processes, including gluconeogenesis, adipogenesis, cell cycle control, and apoptosis.[3][4]

Dysregulation of Foxo1 activity is implicated in various metabolic disorders, most notably type 2

diabetes.[5] AS1842856 has emerged as a valuable chemical probe to investigate the

physiological and pathological roles of Foxo1 and as a potential therapeutic agent.[5][6] This

quinolone derivative selectively binds to the active, dephosphorylated form of Foxo1, thereby

inhibiting its transcriptional activity.[1][7]
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Physicochemical Properties of AS1842856
AS1842856, with the chemical name 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-

dihydroquinoline-3-carboxylic acid, is a cell-permeable compound.[7] Its key properties are

summarized in the table below.

Property Value Reference

IUPAC Name

5-amino-7-

(cyclohexylamino)-1-ethyl-6-

fluoro-4-oxoquinoline-3-

carboxylic acid

[7]

Molecular Formula C₁₈H₂₂FN₃O₃ [7][8]

Molecular Weight 347.38 g/mol [7]

CAS Number 836620-48-5 [7]

Solubility Soluble in DMSO (0.5 mg/mL) [8]

Mechanism of Action
AS1842856 functions as a selective inhibitor of Foxo1. Its mechanism involves direct binding to

the dephosphorylated, active form of Foxo1, which prevents its interaction with DNA and

subsequent transactivation of target genes.[1][3] It does not bind to the phosphorylated,

inactive form of Foxo1.[1] This targeted action leads to the suppression of Foxo1-mediated

cellular processes.

Recent studies have suggested that AS1842856 may also exhibit off-target activity by directly

inhibiting Glycogen Synthase Kinase 3 (GSK3).[9][10] This dual inhibition of both Foxo1 and

GSK3 may contribute to its observed cytotoxic effects in certain cancer cell lines.[9][10]

Signaling Pathway of Foxo1 Inhibition by AS1842856
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Foxo1 Signaling and Inhibition by AS1842856
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Caption: Foxo1 signaling pathway and the inhibitory action of AS1842856.

Quantitative Data
The inhibitory activity and selectivity of AS1842856 have been characterized in various assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15582257?utm_src=pdf-body-img
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.benchchem.com/product/b15582257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Cell Line/Assay Reference

IC₅₀ (Foxo1) 33 nM
HepG2 cell-based

reporter assay
[1][2][11]

IC₅₀ (Foxo3a) > 1 µM
HepG2 cell-based

reporter assay
[2]

IC₅₀ (Foxo4) > 1 µM
HepG2 cell-based

reporter assay
[2]

Inhibition of Foxo1-

mediated promoter

activity

70% at 0.1 µM HepG2 cells [1]

Inhibition of Foxo3a-

mediated promoter

activity

3% at 0.1 µM HepG2 cells [1]

Inhibition of Foxo4-

mediated promoter

activity

20% at 0.1 µM HepG2 cells [1]

Oral Bioavailability

(Rats)
1.47% Wistar rats [5]

Key Experimental Applications and Protocols
AS1842856 has been utilized in a range of studies to elucidate the role of Foxo1 in metabolic

processes.

Inhibition of Adipogenesis in 3T3-L1 Preadipocytes
Persistent treatment with AS1842856 has been shown to almost completely suppress the

differentiation of 3T3-L1 preadipocytes into mature adipocytes.[3][12][13] This effect is

associated with the downregulation of the master adipogenic regulator PPARγ and

mitochondrial proteins.[3]

Experimental Workflow for Adipogenesis Inhibition Assay
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Workflow for 3T3-L1 Adipogenesis Inhibition Assay
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Caption: Experimental workflow for studying the effect of AS1842856 on adipogenesis.

Protocol: Inhibition of 3T3-L1 Adipocyte Differentiation

Cell Culture: Culture 3T3-L1 preadipocytes in Basal Medium I (BMI) until confluence.

Differentiation Induction:
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Two days post-confluence (Day 0), replace BMI with Differentiation Medium I (DMI)

containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX).

On Day 2, replace DMI with Differentiation Medium II (DMII) containing insulin.

On Day 4, replace DMII with Basal Medium II (BMII) and maintain the culture until Day 8-

12, replacing the medium every two days.

AS1842856 Treatment: Add AS1842856 (e.g., 0.1 µM) or vehicle control (e.g., 0.1% DMSO)

to the culture medium throughout the differentiation process (Days 0-12) or at specific stages

as required by the experimental design.[3]

Analysis of Adipogenesis:

Oil Red O Staining: On Day 8-12, fix the cells and stain with Oil Red O solution to visualize

lipid droplet accumulation. Quantify by extracting the dye and measuring absorbance.

Western Blotting: Lyse cells at different time points and perform Western blot analysis for

key proteins such as Foxo1, phospho-Foxo1, and PPARγ.

Gene Expression Analysis: Extract RNA and perform qRT-PCR to analyze the expression

of adipogenic marker genes.

Suppression of Hepatic Gluconeogenesis
AS1842856 has been demonstrated to inhibit hepatic glucose production by suppressing the

mRNA levels of key gluconeogenic enzymes, glucose-6-phosphatase (G6Pase) and

phosphoenolpyruvate carboxykinase (PEPCK).[3]

Protocol: In Vitro Gluconeogenesis Assay in HepG2 Cells

Cell Culture and Transfection: Culture HepG2 cells and transiently transfect with a Foxo1

expression vector and a luciferase reporter plasmid containing the insulin response element.

Treatment: Treat the transfected cells with varying concentrations of AS1842856 or insulin

as a positive control.
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Luciferase Reporter Assay: After incubation, lyse the cells and measure luciferase activity to

determine the effect of AS1842856 on Foxo1-mediated transactivation.

Gene Expression Analysis: In parallel experiments with non-transfected HepG2 or primary

hepatocytes, treat cells with AS1842856 and analyze the mRNA levels of G6Pase and

PEPCK using qRT-PCR.

In Vivo Studies in Diabetic Mouse Models
Oral administration of AS1842856 to diabetic db/db mice has been shown to significantly

reduce fasting plasma glucose levels.[1][3]

Protocol: In Vivo Efficacy in db/db Mice

Animal Model: Use male db/db mice, a model for type 2 diabetes.

Drug Administration: Administer AS1842856 orally at a specified dose (e.g., 100 mg/kg).[5]

Blood Glucose Monitoring: Measure fasting blood glucose levels at various time points post-

administration.

Pyruvate Tolerance Test: To assess the effect on hepatic gluconeogenesis, perform a

pyruvate tolerance test by injecting pyruvate and monitoring blood glucose levels.[5]

Gene Expression Analysis: At the end of the study, sacrifice the animals, collect liver tissue,

and analyze the expression of gluconeogenic genes (G6Pase, PEPCK) by qRT-PCR.

Potential Therapeutic Applications
The ability of AS1842856 to inhibit Foxo1 suggests its potential therapeutic utility in several

disease areas:

Type 2 Diabetes: By suppressing hepatic gluconeogenesis, AS1842856 can help lower

blood glucose levels.[1][5]

Obesity: Through the inhibition of adipogenesis, it may have anti-obesity effects.[3][12][13]
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Cancer: AS1842856 has shown cytotoxic effects in certain cancer cell lines, such as B-cell

acute lymphoblastic leukemia (B-ALL), partly through its dual inhibition of Foxo1 and GSK3.

[9][10]

Inflammatory Diseases: Foxo1 is implicated in the regulation of immune responses, and its

inhibition may be beneficial in certain inflammatory conditions.[14]

Wound Healing: Local application of AS1842856 has been shown to improve connective

tissue healing in a diabetic minipig model.[15]

Conclusion
AS1842856 is a valuable pharmacological tool for studying the multifaceted roles of Foxo1 in

health and disease. Its selectivity for Foxo1, though potentially coupled with off-target effects

on GSK3, makes it a subject of ongoing research for the development of novel therapeutics for

metabolic disorders, cancer, and other conditions. The experimental protocols and data

presented in this guide are intended to support researchers in effectively utilizing AS1842856 in

their investigations. As with any pharmacological agent, careful consideration of its on- and off-

target effects is crucial for the accurate interpretation of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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